molecular formula C12H11N3O B6201455 1-(cyanomethyl)-N-methyl-1H-indole-6-carboxamide CAS No. 2742656-65-9

1-(cyanomethyl)-N-methyl-1H-indole-6-carboxamide

Cat. No. B6201455
CAS RN: 2742656-65-9
M. Wt: 213.2
InChI Key:
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Description

1-(Cyanomethyl)-N-methyl-1H-indole-6-carboxamide (CMIC) is an organic compound that has been widely studied for its potential applications in scientific research and drug development. CMIC is a member of the indole family of compounds, which are known to possess various biochemical and physiological effects. It has been found to be particularly useful in the study of neurological and psychiatric disorders, such as schizophrenia and depression.

Scientific Research Applications

1-(cyanomethyl)-N-methyl-1H-indole-6-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to have a variety of effects on different systems, including the central nervous system, cardiovascular system, and immune system. It has been used to study neurological and psychiatric disorders, such as schizophrenia and depression. It has also been used to investigate the effects of drugs on the body, as well as to develop new drugs.

Mechanism of Action

The exact mechanism of action of 1-(cyanomethyl)-N-methyl-1H-indole-6-carboxamide is not yet fully understood. However, it is believed to act as a partial agonist at serotonin 5-HT1A receptors, which are found in the central nervous system. It is also believed to interact with other neurotransmitter systems, such as the dopaminergic and noradrenergic systems.
Biochemical and Physiological Effects
1-(cyanomethyl)-N-methyl-1H-indole-6-carboxamide has been found to have a variety of biochemical and physiological effects. It has been found to have anxiolytic, antidepressant, and antipsychotic-like effects in animal studies. It has also been found to have anti-inflammatory, anti-nociceptive, and anti-seizure effects. In addition, it has been found to have neuroprotective and neuroregenerative effects.

Advantages and Limitations for Lab Experiments

1-(cyanomethyl)-N-methyl-1H-indole-6-carboxamide has several advantages for laboratory experiments. It is relatively inexpensive to synthesize, and its effects can be easily monitored due to its interaction with serotonin 5-HT1A receptors. It is also relatively stable, making it suitable for long-term experiments. However, it has some limitations, such as its potential for toxicity and its limited availability.

Future Directions

There are several potential future directions for the study of 1-(cyanomethyl)-N-methyl-1H-indole-6-carboxamide. These include further research into its mechanism of action, its potential therapeutic applications, and its potential for drug development. Additionally, further research could be done into its effects on different systems, such as the cardiovascular and immune systems. Finally, further research could be done into its potential for toxicity, as well as its potential for drug interactions.

Synthesis Methods

1-(cyanomethyl)-N-methyl-1H-indole-6-carboxamide is synthesized by a multi-step process, beginning with the condensation of formaldehyde and p-toluidine to form 1-(cyanomethyl)-N-methyl-1H-indole-6-carboxylic acid. This is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-methyl-1H-indole-6-carboxamidine hydrochloride to form 1-(cyanomethyl)-N-methyl-1H-indole-6-carboxamide. The final product is purified via recrystallization from methanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(cyanomethyl)-N-methyl-1H-indole-6-carboxamide involves the reaction of N-methyl-1H-indole-6-carboxylic acid with cyanomethyl chloride, followed by conversion of the resulting acid chloride to the corresponding amide using ammonia.", "Starting Materials": [ "N-methyl-1H-indole-6-carboxylic acid", "cyanomethyl chloride", "ammonia" ], "Reaction": [ "Step 1: N-methyl-1H-indole-6-carboxylic acid is reacted with cyanomethyl chloride in the presence of a base such as triethylamine to form the corresponding acid chloride.", "Step 2: The acid chloride is then treated with ammonia to form the desired amide product, 1-(cyanomethyl)-N-methyl-1H-indole-6-carboxamide." ] }

CAS RN

2742656-65-9

Molecular Formula

C12H11N3O

Molecular Weight

213.2

Purity

95

Origin of Product

United States

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